molecular formula C16H17N5O2S2 B2420664 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide CAS No. 1351619-86-7

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide

Cat. No.: B2420664
CAS No.: 1351619-86-7
M. Wt: 375.47
InChI Key: WYORNZOFYKJOPR-UHFFFAOYSA-N
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Description

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide is a complex organic compound that features a benzo[d]thiazole moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to link aromatic imidazole units into the benzo[d]thiazole framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen to the molecule.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-17-13(22)7-10-9-24-15(18-10)20-14(23)8-21(2)16-19-11-5-3-4-6-12(11)25-16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYORNZOFYKJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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